Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine typically involves the condensation of appropriate hydrazine derivatives with benzaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process. The cyclization step may require heating under reflux conditions to achieve the desired pyrimidine ring formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing industrial-grade equipment for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives, thiol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Benzylidenehydrazinyl)-2-(methylthio)-6-methylpyrimidine
- 4-(2-Benzylidenehydrazinyl)-2-(ethylthio)-6-methylpyrimidine
- 4-(2-Benzylidenehydrazinyl)-2-(propylthio)-6-methylpyrimidine
Uniqueness
4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine stands out due to its specific isopropylthio group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
CAS No. |
154496-67-0 |
---|---|
Molecular Formula |
C15H18N4S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4S/c1-11(2)20-15-17-12(3)9-14(18-15)19-16-10-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18,19)/b16-10+ |
InChI Key |
VOQBIOCAYWRAMG-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.